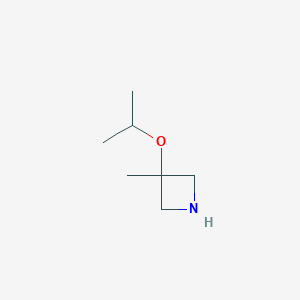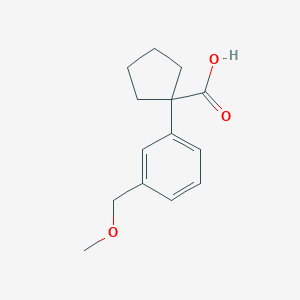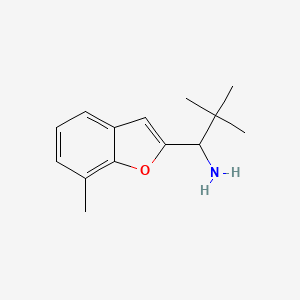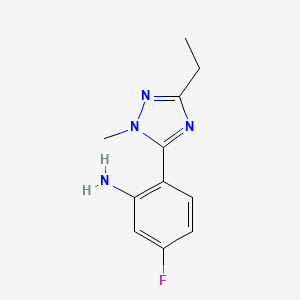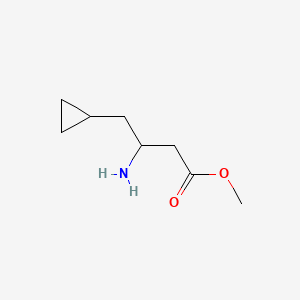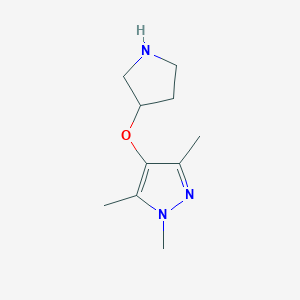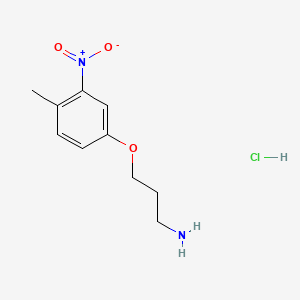![molecular formula C3H9NO3S B13532759 O-[2-(Methanesulfonyl)ethyl]hydroxylamine CAS No. 504436-74-2](/img/structure/B13532759.png)
O-[2-(Methanesulfonyl)ethyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(Methanesulfonyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C3H9NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a hydroxylamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Methanesulfonyl)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow tubing reactors, which allow for the efficient transformation of methyl or ethyl carboxylic esters into the corresponding hydroxamic acids . This method is optimized for increased reaction rates and higher product purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(Methanesulfonyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, methyl derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-[2-(Methanesulfonyl)ethyl]hydroxylamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of O-[2-(Methanesulfonyl)ethyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The methanesulfonyl group serves as a good leaving group, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This allows the compound to participate in various bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts .
Comparación Con Compuestos Similares
Similar Compounds
O-[2-(Methylsulfanyl)ethyl]hydroxylamine: This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
Hydroxylamine-O-sulfonic acid: Another related compound with a sulfonic acid group attached to the hydroxylamine.
Uniqueness
O-[2-(Methanesulfonyl)ethyl]hydroxylamine is unique due to its methanesulfonyl group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Número CAS |
504436-74-2 |
|---|---|
Fórmula molecular |
C3H9NO3S |
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
O-(2-methylsulfonylethyl)hydroxylamine |
InChI |
InChI=1S/C3H9NO3S/c1-8(5,6)3-2-7-4/h2-4H2,1H3 |
Clave InChI |
AUIOCNWYVCGOMP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)

![5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride](/img/structure/B13532696.png)
